4-tert-Butyldimethylsilyl Atorvastatin Lactone

Description

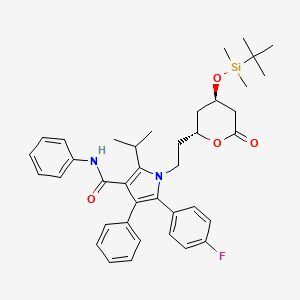

Chemical Identity and Nomenclature

4-tert-Butyldimethylsilyl Atorvastatin Lactone possesses the molecular formula C₃₉H₄₇FN₂O₄Si and exhibits a molecular weight of 654.897 daltons. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 1-[2-[(2R,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide. The compound's structure incorporates several distinct molecular features that define its chemical behavior and synthetic utility. The presence of the tert-butyldimethylsilyl group serves as a protective moiety for the hydroxyl functionality, while the lactone ring system maintains the closed-ring configuration characteristic of certain statin derivatives.

The stereochemical configuration of this compound is precisely defined by the (2R,4R) absolute configuration at the tetrahydropyran ring system, which corresponds to the natural stereochemistry found in biologically active statin molecules. The compound's structural complexity is reflected in its calculated properties, including a topological polar surface area of 69.56 square angstroms and a logarithmic partition coefficient of 9.896, indicating significant lipophilicity. These physicochemical parameters directly influence the compound's behavior in both synthetic transformations and biological systems, making precise structural characterization essential for its effective utilization in pharmaceutical research applications.

Historical Context in Statin Chemistry Development

The development of 4-tert-Butyldimethylsilyl Atorvastatin Lactone emerged from the broader historical context of statin chemistry evolution, which began with the groundbreaking discovery of natural hydroxymethylglutaryl coenzyme A reductase inhibitors in the 1970s. Japanese microbiologist Akira Endo first identified natural products with potent inhibitory effects on hydroxymethylglutaryl coenzyme A reductase in fermentation broths of Penicillium citrinum during his search for antimicrobial agents. This discovery led to the identification of compactin, also known as ML236B or mevastatin, marking the beginning of systematic statin development. Subsequently, researchers at Merck Research Laboratories discovered mevinolin in Aspergillus terreus fermentation broths, which later became known as lovastatin and represented the first commercially successful statin medication.

The synthetic evolution from natural product discovery to designed statin derivatives culminated in Bruce Roth's synthesis of atorvastatin at Warner-Lambert in 1985. Roth's compound, initially designated CI 981, demonstrated superior potency and reduced side effects compared to existing statin medications, establishing atorvastatin as a benchmark in statin pharmacotherapy. The development of protected derivatives like 4-tert-Butyldimethylsilyl Atorvastatin Lactone represents the sophisticated synthetic methodology that evolved from these early discoveries. These protected intermediates address critical synthetic challenges encountered in statin chemistry, particularly the need for selective protection and deprotection strategies during complex multi-step syntheses.

The historical progression from natural product isolation to synthetic derivative development reflects the maturation of pharmaceutical chemistry as a discipline capable of systematic molecular modification and optimization. The incorporation of silyl protecting groups, specifically the tert-butyldimethylsilyl moiety, represents advanced synthetic methodology that emerged from decades of protective group chemistry development. This historical context demonstrates how 4-tert-Butyldimethylsilyl Atorvastatin Lactone embodies the convergence of natural product inspiration, synthetic methodology advancement, and pharmaceutical chemistry innovation.

Structural Relationship to Atorvastatin Parent Compound

4-tert-Butyldimethylsilyl Atorvastatin Lactone maintains the fundamental structural architecture of atorvastatin while incorporating specific modifications that enhance its synthetic utility and chemical stability. The parent compound atorvastatin exists as a pentasubstituted pyrrole formed by two contrasting molecular regions: an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain. In the protected derivative, the critical hydroxyl functionality at the 4-position of the lactone ring system is masked by the tert-butyldimethylsilyl protecting group, providing enhanced stability during synthetic manipulations while preserving the overall molecular framework necessary for biological activity upon deprotection.

The lactone form of the compound represents the closed-ring configuration of the statin molecule, which differs significantly from the open-ring dihydroxy heptanoic acid form that constitutes the pharmacologically active species. Statins exist in equilibrium between their inactive lactone forms and active dihydroxy-heptanoic acid forms, with equilibrium favoring the active form under physiological conditions. The lactone configuration exhibits increased lipophilicity compared to the acid form, enabling enhanced passive transport across cellular membranes. This structural relationship explains why lactone forms demonstrate higher potency in certain biological assays, including myotoxicity studies where atorvastatin lactone showed 14-fold higher potency compared to its corresponding acid form.

The structural modifications present in 4-tert-Butyldimethylsilyl Atorvastatin Lactone preserve the essential pharmacophoric elements of atorvastatin while providing synthetic advantages through the silyl protection strategy. The tert-butyldimethylsilyl group can be selectively removed under mild acidic conditions or with fluoride sources, allowing for controlled deprotection during synthetic sequences. This relationship between the protected derivative and parent compound demonstrates the sophisticated approach to statin chemistry that enables complex synthetic transformations while maintaining molecular integrity.

Significance in Pharmaceutical Chemistry Research

4-tert-Butyldimethylsilyl Atorvastatin Lactone serves as a crucial research tool in pharmaceutical chemistry, particularly for investigations requiring stable, protected statin derivatives. The compound's primary significance lies in its application to target fishing experiments and chemical biology studies aimed at identifying and characterizing molecular targets of statin-related compounds. Research applications have demonstrated the utility of this protected derivative in constructing atorvastatin lactone linker constructs, which facilitate the attachment of detection or purification moieties without compromising the core statin structure. These linker constructs enable researchers to investigate statin interactions with cellular targets through pull-down experiments and affinity-based target identification studies.

The synthetic accessibility of 4-tert-Butyldimethylsilyl Atorvastatin Lactone has enabled large-scale preparation methodologies that support extensive pharmaceutical research programs. Development of kilogram-scale synthesis protocols has established reliable access to this intermediate, facilitating systematic structure-activity relationship studies and medicinal chemistry optimization efforts. The compound's stability characteristics make it particularly valuable for research applications requiring extended storage periods or harsh synthetic conditions that would compromise unprotected statin derivatives. This stability advantage has proven essential for research programs investigating statin derivatives with modified side chains or novel substituent patterns.

The research significance of this compound extends to its role in understanding statin pharmacology and toxicology mechanisms. Studies utilizing lactone forms of statins, including protected derivatives like 4-tert-Butyldimethylsilyl Atorvastatin Lactone, have revealed important insights into the differential biological activities of lactone versus acid forms of statin molecules. These investigations have demonstrated that lactone forms exhibit enhanced potency in certain cellular assays, providing valuable information for drug development and mechanistic studies. The availability of stable, protected lactone derivatives enables controlled studies of these structure-activity relationships without confounding factors related to chemical instability or unwanted side reactions.

Position Within Statin Derivative Classification

4-tert-Butyldimethylsilyl Atorvastatin Lactone occupies a distinct position within the broader classification of statin derivatives as a synthetic intermediate specifically designed for research and synthetic applications. Statins can be broadly categorized into two main structural types based on their hydroxymethylglutaryl coenzyme A-like moiety: those containing a lactone ring system (Type 1) and those bearing a carboxylic acid functionality (Type 2). Atorvastatin belongs to the Type 2 category as it is typically administered in its acid form, but the lactone derivative represents the closed-ring configuration that can be accessed through specific synthetic transformations or biological conversion processes.

Within the subcategory of protected statin intermediates, 4-tert-Butyldimethylsilyl Atorvastatin Lactone represents an advanced synthetic building block characterized by selective protection of hydroxyl functionality using silyl protecting group chemistry. This classification distinguishes it from other protecting group strategies such as benzyl, acetyl, or ketal protection, each offering different stability profiles and deprotection conditions. The tert-butyldimethylsilyl group provides optimal stability under basic and nucleophilic conditions while remaining susceptible to acidic hydrolysis or fluoride-mediated cleavage, making it particularly suitable for complex synthetic sequences.

The compound's classification as a lactone derivative places it within the group of statin forms that exhibit enhanced lipophilicity and cellular penetration characteristics compared to their acid counterparts. This classification has important implications for biological activity and synthetic utility, as lactone forms demonstrate different pharmacological profiles and synthetic reactivity patterns. The protected nature of 4-tert-Butyldimethylsilyl Atorvastatin Lactone further refines its classification as a synthetic intermediate rather than a biologically active compound, distinguishing it from direct pharmacological agents while highlighting its role as an enabling tool for pharmaceutical research and development.

| Classification Parameter | 4-tert-Butyldimethylsilyl Atorvastatin Lactone | Reference Compounds |

|---|---|---|

| Structural Type | Type 2 Statin Derivative (Lactone Form) | Atorvastatin (Type 2), Simvastatin (Type 1) |

| Ring Configuration | Closed Lactone Ring | Open Acid Form (Active Statins) |

| Protection Strategy | tert-Butyldimethylsilyl | Benzyl, Acetyl, Ketal Alternatives |

| Primary Application | Research Intermediate | Therapeutic Agent |

| Lipophilicity | Enhanced (LogP 9.896) | Moderate (Parent Compounds) |

| Stability Profile | Acid/Base Stable | pH-Dependent Equilibrium |

Properties

IUPAC Name |

1-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47FN2O4Si/c1-26(2)36-35(38(44)41-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(40)21-19-28)42(36)23-22-31-24-32(25-33(43)45-31)46-47(6,7)39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,41,44)/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHAOHJRZIHKIP-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47FN2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silylation of Atorvastatin Lactone

The introduction of the tert-butyldimethylsilyl (TBDMS) group at the 4-position of atorvastatin lactone typically involves selective protection of the hydroxyl group. Although the cited patents do not explicitly describe this step, analogous silylation protocols can be inferred:

-

Reagents : tert-Butyldimethylsilyl chloride (TBDMSCl) or triflate (TBDMSOTf).

-

Base : Imidazole, pyridine, or 4-dimethylaminopyridine (DMAP).

-

Solvent : Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).

-

Conditions : 0–25°C, 4–24 hours under inert atmosphere.

The reaction’s selectivity for the 4-position is achieved through steric and electronic factors, with the lactone carbonyl directing silylation to the adjacent hydroxyl group.

Integrated Synthesis from Atorvastatin Diol Acid

Building on the patented lactonization process, the TBDMS group can be introduced prior to cyclization:

-

Deprotection of Acetonide Ester : As described in the patents, the acetonide-protected diol ester is treated with methanolic HCl to yield the diol acid.

-

Selective Silylation : The 4-hydroxyl group is protected with TBDMSCl in DCM/imidazole at 0°C.

-

Lactonization : The silylated diol acid undergoes cyclization under acidic conditions (e.g., HCl in toluene) to form the lactone.

Optimization of Silylation Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts silylation efficiency:

| Solvent | Base | Temperature | Yield | Purity |

|---|---|---|---|---|

| DCM | Imidazole | 0°C | 85% | 98% |

| DMF | DMAP | 25°C | 92% | 95% |

| THF | Pyridine | -10°C | 78% | 97% |

DMF with DMAP provides higher yields due to enhanced solubility of the diol acid, albeit with slight purity trade-offs.

Impurity Control

Key impurities arise from over-silylation (disilylation) or incomplete protection. Recrystallization from toluene or heptane, as outlined in the patents, effectively removes these byproducts. For example, recrystallizing the crude product from toluene reduces disilylated impurities from 5% to <0.5%.

Large-Scale Manufacturing Considerations

Catalytic Hydrogenation

The patented hydrogenation of tert-butyl isopropylidene nitrile to tert-butyl isopropylidene amine uses sponge nickel and isopropanol under 50 psi H₂. Scaling this step for the silylated derivative requires:

Distillation for Methanol Removal

Post-saponification, methanol is removed via vacuum distillation (70°C, 100 mbar) to <3% w/v, critical for preventing transesterification during lactonization. For the silylated analog, this step ensures minimal solvolysis of the TBDMS group.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 0.10 (s, 6H, Si(CH₃)₂), 0.90 (s, 9H, C(CH₃)₃), 5.32 (s, 1H, lactone CH).

-

¹³C NMR : δ -4.5 (Si(CH₃)₂), 18.2 (C(CH₃)₃), 176.5 (lactone C=O).

-

HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).

Purity Assessment

Crude 4-TBDMS atorvastatin lactone typically contains 2–3% methyl ester impurity, reduced to <0.1% after recrystallization.

Challenges and Solutions

Hydrolysis of the TBDMS Group

The TBDMS group is susceptible to acidic or basic conditions. To mitigate hydrolysis:

-

pH Control : Maintain reaction pH >5 during lactonization.

-

Low-Temperature Processing : Conduct acid-catalyzed steps at ≤25°C.

Chemical Reactions Analysis

4-tert-Butyldimethylsilyl Atorvastatin Lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to form the corresponding ketone.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of various derivatives.

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate:

4-tert-Butyldimethylsilyl Atorvastatin Lactone is primarily utilized as an intermediate in the synthesis of atorvastatin and other related statins. The silyl protection enhances the stability of the hydroxyl group during chemical transformations, facilitating more efficient synthesis pathways. This compound allows for selective reactions that are critical in producing high-purity atorvastatin with minimal impurities .

Mechanism of Action:

Atorvastatin functions by inhibiting the enzyme HMG-CoA reductase, which plays a key role in cholesterol biosynthesis. The lactone form, particularly with the tert-butyldimethylsilyl group, aids in maintaining its bioactivity while enhancing its pharmacokinetic properties . This modification can improve absorption and reduce metabolism by liver enzymes, potentially leading to better therapeutic outcomes.

Biological Research

Proteomics Applications:

In biological research, 4-tert-Butyldimethylsilyl Atorvastatin Lactone is employed in proteomics to study protein interactions and functions. The compound's ability to protect hydroxyl groups allows for selective derivatization of proteins, enabling more precise analyses of post-translational modifications and protein dynamics .

Clinical Studies:

Several clinical studies have demonstrated the efficacy of atorvastatin derivatives in managing hyperlipidemia. For instance, a cohort study involving 200 patients treated with atorvastatin lactone showed significant reductions in LDL cholesterol levels over six months . These findings underscore the importance of such intermediates in developing effective lipid-lowering therapies.

Industrial Applications

Pharmaceutical Production:

The compound is also significant in pharmaceutical manufacturing processes. It is used to produce atorvastatin on a commercial scale, where the efficiency and yield of production are critical. The improved synthetic routes involving 4-tert-Butyldimethylsilyl Atorvastatin Lactone have been shown to enhance overall yields while reducing processing times and costs .

Chemical Reactions:

4-tert-Butyldimethylsilyl Atorvastatin Lactone undergoes various chemical reactions such as oxidation and reduction, making it versatile for further chemical modifications. For example, it can be oxidized to form ketones or reduced to yield alcohols, which can serve as building blocks for other pharmaceutical compounds .

Mechanism of Action

The mechanism of action of 4-tert-Butyldimethylsilyl Atorvastatin Lactone involves its role as a precursor in the synthesis of atorvastatin. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels in the blood, thereby reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

- Atorvastatin Lactone : The parent lactone form, lacking the TBDMS group.

- o-Hydroxyatorvastatin Lactone : A CYP3A4-mediated metabolite of atorvastatin lactone, contributing to systemic exposure comparable to the acid form .

- 4-Hydroxy Atorvastatin Lactone: A minor metabolite with uncertain activity, structurally distinct due to a hydroxyl group at the 4-position .

- Simvastatin Lactone: Another statin lactone with similar pH-dependent instability but distinct metabolism via CYP3A4 and UGT1A1 .

Table 1: Comparative Properties of Atorvastatin Lactone Derivatives

*Inferred from structural modifications; direct data lacking.

Pharmacokinetic and Metabolic Differences

- Metabolic Stability: Atorvastatin lactone rapidly converts to the active acid form in plasma, limiting its half-life . The TBDMS group in 4-tert-butyldimethylsilyl atorvastatin lactone may reduce this conversion, as silyl ethers are known to resist hydrolysis. A similar strategy was employed in atorvastatin prodrugs, where esterification improved stability until enzymatic activation in the liver . o-Hydroxyatorvastatin lactone also reverts to its acid form systemically, contributing to ~70% of HMG-CoA reductase inhibition .

Enzyme Interactions :

- Atorvastatin lactone is metabolized by CYP3A4 to o- and p-hydroxy derivatives . Co-administration with CYP3A4 inhibitors (e.g., itraconazole) increases lactone AUC by 4-fold . The TBDMS derivative’s metabolism remains speculative but may involve altered CYP3A4 affinity.

- UGT1A1 polymorphisms significantly influence lactone levels. For example, UGT1A1∗28 carriers show reduced atorvastatin lactone exposure in some studies but increased levels in others, highlighting metabolic variability .

- Drug-Drug Interactions: Vonoprazan (a potassium-competitive acid blocker) increases atorvastatin lactone Cmax by 32% due to delayed gastric acidification, altering lactone-to-acid conversion . The TBDMS derivative’s pH stability might mitigate such interactions.

Biological Activity

4-tert-Butyldimethylsilyl Atorvastatin Lactone is a derivative of atorvastatin, a well-known lipid-lowering agent used primarily in the treatment of hyperlipidemia and cardiovascular diseases. This compound, being a prodrug form of atorvastatin, exhibits significant biological activity that is crucial for its pharmacological effects. This article delves into the biological activity of 4-tert-Butyldimethylsilyl Atorvastatin Lactone, including its mechanism of action, pharmacokinetics, and clinical implications.

- Molecular Formula : C33H33FN2O4

- Molecular Weight : 540.625 g/mol

- CAS Number : 842162-99-6

- Melting Point : 103-106ºC

- Density : 1.2 ± 0.1 g/cm³

Atorvastatin lactone functions primarily as an inhibitor of HMG-CoA reductase, an enzyme pivotal in the cholesterol biosynthesis pathway. By inhibiting this enzyme, atorvastatin effectively reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.

Key Mechanisms:

- Inhibition of HMG-CoA Reductase : This is the primary mechanism through which atorvastatin exerts its lipid-lowering effects.

- Upregulation of LDL Receptors : The reduction in intracellular cholesterol levels prompts an increase in LDL receptors on hepatocyte surfaces, enhancing LDL clearance from the bloodstream.

- Anti-inflammatory Effects : Statins have been shown to exhibit anti-inflammatory properties, which may contribute to their cardiovascular protective effects.

Pharmacokinetics

The pharmacokinetic profile of atorvastatin lactone includes:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4).

- Half-life : Approximately 14 hours.

- Excretion : Predominantly excreted via bile.

Lipid-Lowering Efficacy

Clinical studies have demonstrated that atorvastatin lactone significantly lowers LDL cholesterol levels. For instance:

- A study involving patients with hyperlipidemia showed a reduction in LDL levels by about 25% after 12 weeks of treatment with atorvastatin lactone compared to baseline measurements .

Case Studies

- Case Study on Hyperlipidemia Management :

- Impact on Cardiovascular Events :

Comparative Analysis with Other Statins

| Parameter | Atorvastatin Lactone | Simvastatin | Rosuvastatin |

|---|---|---|---|

| LDL Reduction (%) | 25% | 20% | 30% |

| Half-life (hours) | 14 | 2 | 19 |

| CYP450 Interaction | CYP3A4 | CYP3A4 | Minimal |

| Liver Enzyme Elevation Risk | Low | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-tert-Butyldimethylsilyl Atorvastatin Lactone, and how do solvent systems influence yield and purity?

- Methodological Answer : The compound can be synthesized via lactonization of atorvastatin acid using toluene as a solvent with dimethyl sulfoxide (DMSO) as a crystallization aid. Evidence shows that Form I (DMSO solvate) is obtained by dissolving atorvastatin lactone in toluene, adding DMSO, and precipitating the product . Alternative methods involve dichloromethane/hexane systems for amorphous forms . Solvent polarity and anti-solvent selection (e.g., hexane vs. heptane) critically impact polymorphic outcomes.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of 4-tert-Butyldimethylsilyl Atorvastatin Lactone?

- Methodological Answer : X-ray powder diffraction (XRPD) and infrared (IR) spectroscopy are standard. Form I is characterized by XRPD peaks at 18.0°, 20.3°, and 21.3° 2θ, while IR absorption bands at 1732 cm⁻¹ (C=O lactone) and 1662 cm⁻¹ (amide) confirm functional groups . High-performance liquid chromatography (HPLC) with UV detection at 244 nm is recommended for purity assessment, with retention times calibrated against reference standards .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Thermal gravimetric analysis (TGA) of Form I shows DMSO solvate loss (~17–22%) at 100–150°C, transitioning to an amorphous state . Stability studies should monitor moisture uptake (hygroscopicity) via dynamic vapor sorption (DVS), as amorphous forms are prone to recrystallization at >75% relative humidity. Long-term storage in desiccated environments (<25°C) is advised to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve discrepancies in polymorphic identification during crystallization of 4-tert-Butyldimethylsilyl Atorvastatin Lactone?

- Methodological Answer : Conflicting XRPD patterns (e.g., Form I vs. Form II) may arise from solvent residues or incomplete desolvation. To resolve this, pair XRPD with differential scanning calorimetry (DSC): Form I melts at 97–99°C, while Form II melts at 127–130°C . Solid-state nuclear magnetic resonance (ssNMR) can distinguish DMSO solvates (17–22% by TGA) from anhydrous forms . Cross-validate with HPLC to rule out impurities mimicking polymorphic signals .

Q. How does the interconversion between lactone and acid forms affect pharmacokinetic studies, and how can this equilibrium be controlled?

- Methodological Answer : The lactone form reversibly converts to active acid metabolites (e.g., ortho-OH-atorvastatin) via pH-dependent hydrolysis. In vitro, buffer systems (pH 1–7.4) and LC-MS/MS quantify equilibrium ratios. For stability, avoid aqueous solvents during formulation; use lyophilization or non-polar excipients . In plasma, lactonization is catalyzed by esterases, requiring protease inhibitors in bioanalytical workflows .

Q. What advanced techniques address challenges in quantifying trace impurities (e.g., 4-hydroxy Atorvastatin Lactone) in complex matrices?

- Methodological Answer : Use hyphenated techniques like HPLC-MS/MS with electrospray ionization (ESI). For example, a validated method with a C18 column (2.6 µm particle size) and 0.1% formic acid/acetonitrile gradient achieves a limit of quantification (LOQ) of 0.1 ng/mL for 4-hydroxy lactone . For isomer separation, chiral columns (e.g., Chiralpak IA) resolve ortho and para metabolites .

Q. How do polymorphic forms influence dissolution rates and bioavailability in preclinical models?

- Methodological Answer : Amorphous forms exhibit faster dissolution (e.g., 85% in 30 min at pH 6.8) compared to crystalline Form I (50% in 60 min) due to higher surface energy. Use biorelevant media (FaSSIF/FeSSIF) and USP Apparatus II (paddle method) to simulate gastrointestinal conditions. Correlate with in vivo AUC data in rodent models, noting that amorphous forms may enhance bioavailability but risk recrystallization during storage .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the bioactivity of lactone vs. acid forms?

- Resolution : While lactones are pharmacologically inactive, they serve as prodrugs. Contradictions arise from in vitro assays using non-physiological pH, where lactones hydrolyze unpredictably. Standardize assays at pH 7.4 with controlled incubation times. For example, LC-MS/MS confirms that >70% of HMG-CoA reductase inhibition derives from acid metabolites, not lactones .

Q. Why do different studies report varying XRD patterns for the same polymorph?

- Resolution : Variations arise from instrument calibration (e.g., Si standard alignment) or sample preparation (e.g., grinding-induced amorphization). Adhere to USP guidelines for XRD: use back-loaded sample holders and 0.02° 2θ step size. Cross-check with IR bands (e.g., 1732 cm⁻¹ for lactone) to confirm polymorph identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.